
3-Chloro-N-((phenylthio)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-((phenylthio)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorine atom at the third position and a phenylthio group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((phenylthio)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with a phenylthioalkylating agent under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-((phenylthio)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Various nucleophiles (amines, thiols), bases (NaH), solvents (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aniline derivatives
Aplicaciones Científicas De Investigación
3-Chloro-N-((phenylthio)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-((phenylthio)methyl)aniline involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-methylaniline: Similar structure but lacks the phenylthio group.
Dichloroaniline: Contains two chlorine atoms but no phenylthio group.
Uniqueness
3-Chloro-N-((phenylthio)methyl)aniline is unique due to the presence of both a chlorine atom and a phenylthio group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H12ClNS |
|---|---|
Peso molecular |
249.76 g/mol |
Nombre IUPAC |
3-chloro-N-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C13H12ClNS/c14-11-5-4-6-12(9-11)15-10-16-13-7-2-1-3-8-13/h1-9,15H,10H2 |
Clave InChI |
ZLGGCIKTDLIOAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCNC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


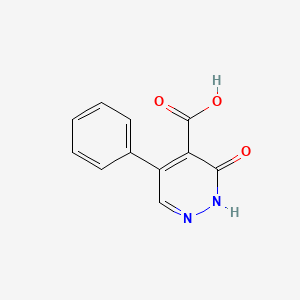

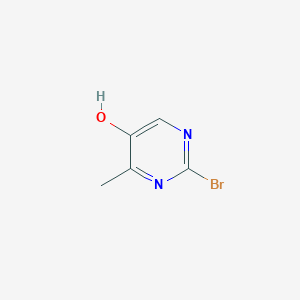

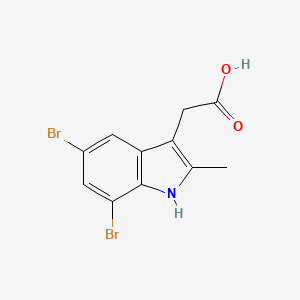
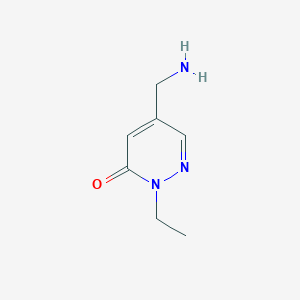
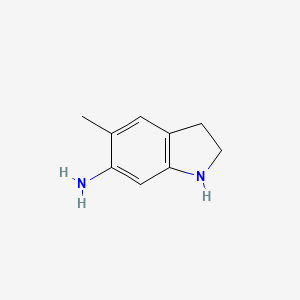
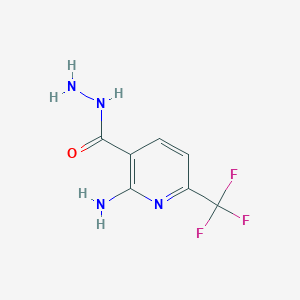
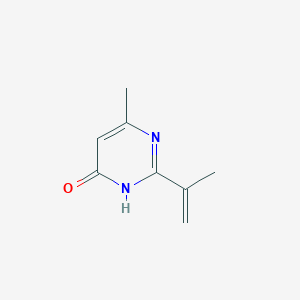


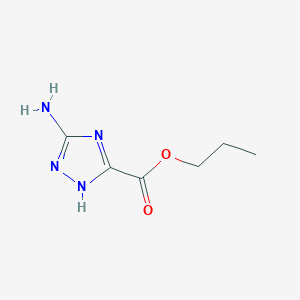
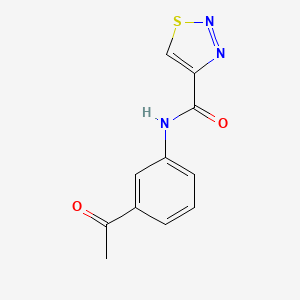
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)
